5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-phenylthiourea with α-bromoacetone in the presence of a base . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example,
Biological Activity
5-Methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring with a methyl group at the 5-position and a phenyl group at the nitrogen atom.
The biological activity of thiazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For this compound, its mechanism may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar thiazole derivatives have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest in cancerous cells, preventing their division and growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance:
- In Vitro Studies : Research indicated that various thiazole derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.57 µM to over 20 µM depending on structural modifications .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
4c (Thiazole derivative) | MCF-7 | 2.57 ± 0.16 |
4e (Thiadiazole derivative) | HepG2 | 7.26 ± 0.44 |
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. In studies comparing various thiazole compounds, some showed promising activity against bacterial strains comparable to standard antibiotics .
Case Studies
- Anticancer Efficacy : A study synthesized multiple thiazole derivatives and evaluated their effects on MCF-7 and HepG2 cell lines. Among these, compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to others .
- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the thiazole ring significantly impact biological activity. For example, the introduction of electron-donating groups at strategic locations has been linked to increased potency against cancer cells .
Properties
IUPAC Name |
5-methyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQURMDYWWNVZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.